1-Methoxy-5-methylisoquinoline
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Overview
Description
1-Methoxy-5-methylisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-5-methylisoquinoline can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts to enhance reaction efficiency and yield. For example, palladium-catalyzed coupling reactions followed by cyclization can produce isoquinolines in excellent yields .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-5-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: Isoquinolines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions are common, especially at positions with higher electron density.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Halogenated or nitro-substituted isoquinolines.
Scientific Research Applications
1-Methoxy-5-methylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-5-methylisoquinoline involves its interaction with specific molecular targets and pathways. As an isoquinoline derivative, it can interact with enzymes and receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Isoquinoline: The parent compound, known for its basic aromatic structure.
Quinoline: A structural isomer of isoquinoline with a similar fused ring system.
1-Methylisoquinoline: Another derivative with a methyl group at a different position.
Uniqueness: 1-Methoxy-5-methylisoquinoline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-methoxy-5-methylisoquinoline |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-10-9(8)6-7-12-11(10)13-2/h3-7H,1-2H3 |
InChI Key |
SZSWAEYLSLBDDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC=C1)OC |
Origin of Product |
United States |
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